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Delamanid is an antimycobacterial compound. It is active against clinical isolates of M. tuberculosis that are susceptible (MIC90s = 0.01194-0.01248 μg/ml) or resistant to rifampicin, isoniazid, ethambutol, and/or streptomycin ( MIC90s = 0.01221-0.01341 μg/ml). It inhibits the synthesis of methoxy- and keto-mycolic acid in the M. bovis strain BCG (IC50s = 0.036 and 0.021 μg/ml, respectively). Delamanid (0.1, 0.3, and 1 μg/ml) inhibits the growth of the M. tuberculosis strain H37Rv in infected THP-1 cells. It decreases lung bacterial burden in a mouse model of M. tuberculosis infection in a dose-dependent manner.
Delamanid is a nitro-dihydro-imidazooxazole derivative, with antimycobacterial activity. Upon oral administration, delamanid, a prodrug, is activated via the mycobacterial F420 coenzyme system to form a reactive intermediate metabolite that inhibits the synthes...